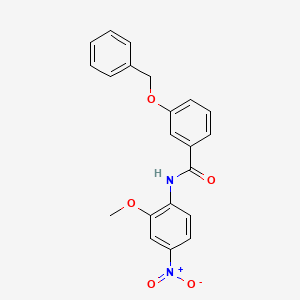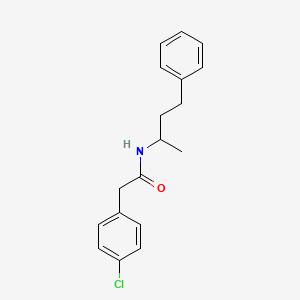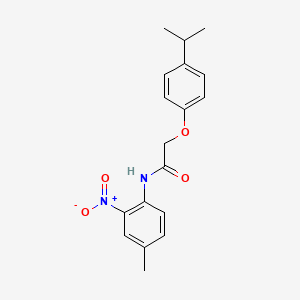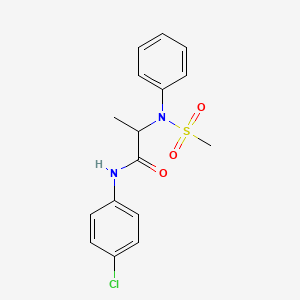methanol](/img/structure/B3977116.png)
[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Descripción general
Descripción
[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol, also known as BTPTM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the family of triazole derivatives, which are known to exhibit a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of [5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and signaling pathways. [5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. It has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication, transcription, and repair.
Biochemical and Physiological Effects:
[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. [5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has also been reported to inhibit cell proliferation, migration, and invasion, which are important processes involved in cancer development and progression. Additionally, [5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been shown to reduce inflammation and oxidative stress, which are important factors involved in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity at low concentrations. However, there are also some limitations associated with the use of [5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol in lab experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to use in certain assays. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in in vivo studies.
Direcciones Futuras
There are several future directions for the study of [5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to explore its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity profile, in order to determine its potential for clinical use.
Aplicaciones Científicas De Investigación
[5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been extensively studied for its potential pharmacological properties. It has been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. [5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been reported to exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus.
Propiedades
IUPAC Name |
(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-20(18-12-6-2-7-13-18)21-23-24-22(25(21)19-14-8-3-9-15-19)27-16-17-10-4-1-5-11-17/h1-15,20,26H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPPTJWUTZBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)C(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3977034.png)


![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977074.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B3977075.png)




![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B3977103.png)
![2-(4-chlorobenzyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B3977110.png)

![1-(3,4-dichlorobenzyl)-3-[2-(4-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3977126.png)
![methyl N-{[7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]carbonyl}tryptophanate](/img/structure/B3977131.png)